2-Amino-N-benzyl-N-ethylpropanamide hydrochloride
Overview
Description
“2-Amino-N-benzyl-N-ethylpropanamide hydrochloride” is a chemical compound with the formula C₁₂H₁₉ClN₂O . It is a solid substance and is used for research and development purposes .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 214.69 . The compound should be stored at room temperature in an inert atmosphere .Scientific Research Applications
Pharmacological Properties and Clinical Use of Related Compounds
Metoclopramide Review : A review of Metoclopramide, a compound with some structural similarity to 2-Amino-N-benzyl-N-ethylpropanamide hydrochloride, provides insights into its pharmacological properties and clinical applications. Metoclopramide is used in gastro-intestinal diagnostics and treating various types of vomiting and gastro-intestinal disorders. It has shown efficacy in reducing post-operative vomiting, facilitating radiological identification of lesions, and improving gastric emptying prior to anesthesia. The pharmacodynamic studies have established its rapid effects on the motility of the gastro-intestinal tract, although side effects like extrapyramidal reactions have been noted in some cases (Pinder et al., 2012).
Acrylamide Research : Research on Acrylamide, a synthetic monomer, reviews its analytical and mechanistic aspects and summarizes progress made by the European food industries in understanding acrylamide formation in foods. This review presents experimental results under laboratory conditions and actual food processing conditions, offering insights into the factors affecting acrylamide formation and its potential health risks (Taeymans et al., 2004).
Novel Synthetic Opioids : A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioids, particularly N-substituted benzamides and acetamides, provides insights into their emergence as substances of abuse. This review includes peer-reviewed literature, patents, and data from international early warning systems, discussing the impact on drug markets, prevalence, and harm (Sharma et al., 2018).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Future Directions
Properties
IUPAC Name |
2-amino-N-benzyl-N-ethylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-14(12(15)10(2)13)9-11-7-5-4-6-8-11;/h4-8,10H,3,9,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTXTPDYEILBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-84-8 | |
Record name | Propanamide, 2-amino-N-ethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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